molecular formula C8H10BrNO B13546138 (S)-2-(1-Aminoethyl)-5-bromophenol

(S)-2-(1-Aminoethyl)-5-bromophenol

Cat. No.: B13546138
M. Wt: 216.07 g/mol
InChI Key: XLNAIXDISZVKQD-YFKPBYRVSA-N
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Description

2-[(1S)-1-aminoethyl]-5-bromophenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to start with 5-bromophenol, which undergoes a substitution reaction with (S)-1-aminoethanol under acidic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(1S)-1-aminoethyl]-5-bromophenol may involve large-scale bromination of phenol followed by catalytic amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-5-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1S)-1-aminoethyl]-5-bromophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-5-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1S)-1-aminoethyl]-4-bromophenol
  • **2-[(1S)-1-aminoethyl]-6-bromophenol
  • **2-[(1S)-1-aminoethyl]-5-chlorophenol

Uniqueness

2-[(1S)-1-aminoethyl]-5-bromophenol is unique due to the specific position of the bromine atom and the aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

XLNAIXDISZVKQD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)N

Origin of Product

United States

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